molecular formula C16H22O B14637366 4-(medial)Acetyldiamantan

4-(medial)Acetyldiamantan

Cat. No.: B14637366
M. Wt: 230.34 g/mol
InChI Key: NEHFBIGJPIZHJN-UHFFFAOYSA-N
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Description

4-(medial)Acetyldiamantan is a synthetic adamantane derivative designed for advanced research and development. Adamantane's unique rigid, lipophilic cage structure is prized in medicinal chemistry for its ability to enhance drug stability and pharmacokinetic properties by shielding adjacent functional groups from metabolic degradation . This compound serves as a versatile building block for creating novel molecular entities. Potential research applications for this compound include use as a key intermediate in the synthesis of adamantane-containing Schiff base ligands for metal complex formation , or as a component in self-assembling supramolecular systems like liposomes and cyclodextrin complexes for targeted drug delivery . The adamantane moiety is known to improve central nervous system (CNS) penetration, making it valuable for neuropharmaceutical research . Researchers can functionalize this compound to develop probes and candidates with potential antiviral, antibacterial, or anticancer activities, leveraging the established biological profile of the adamantane scaffold . This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

1-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)ethanone

InChI

InChI=1S/C16H22O/c1-8(17)16-7-10-3-12-11-2-9(5-14(12)16)6-15(16)13(11)4-10/h9-15H,2-7H2,1H3

InChI Key

NEHFBIGJPIZHJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CC3CC4C1CC5CC4C(C3)C2C5

Origin of Product

United States

Mechanistic Investigations of Acetyldiamantan Formation

Elucidation of Reaction Mechanisms for C–H Acetylation of Diamantane

The direct functionalization of diamantane's strong C–H bonds is a chemical challenge that has been addressed through various strategies. The selective conversion of these bonds to C–C bonds, as in acetylation, often proceeds through highly reactive intermediates. nih.gov The mechanism can be influenced by the reaction conditions, with photochemical methods being particularly prominent for this transformation.

Visible-light photoredox catalysis has emerged as a powerful tool for the selective functionalization of nanodiamonds like diamantane. nih.govacs.org A proposed mechanism for this process often involves a highly oxidizing organic photocatalyst, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT). nih.gov

The catalytic cycle begins with the excitation of the ground-state photocatalyst (TPT) to a highly oxidizing excited state (TPT) upon absorption of visible light. nih.govacs.org This excited state is a potent oxidant, capable of engaging in a single-electron transfer (SET) with the diamantane molecule. This outer-sphere oxidation of diamantane generates a diamantyl radical cation intermediate and the reduced form of the photocatalyst, a TPT pyranyl radical. nih.gov The feasibility of this step is supported by the redox potentials of the species involved. For instance, the excited TPT has a reduction potential of +2.55 V vs SCE, which is sufficient to oxidize diamantane (Ered1/2 = +2.37 V vs SCE). nih.gov

Subsequent to its formation, the diamantyl radical cation undergoes deprotonation, facilitated by a Brønsted base, to yield a neutral diamantyl radical. acs.org This radical is then captured by an acetyl-group donor or a suitable π-acceptor, leading to the formation of a new C–C bond and ultimately the acetyldiamantane product. nih.govacs.org The catalytic cycle is closed by the turnover of the photocatalyst, where the reduced TPT pyranyl radical is reoxidized to its ground state. acs.org Experimental evidence from Stern–Volmer luminescence quenching studies, cyclic voltammetry, and EPR studies corroborates this proposed photooxidation mechanism. nih.govacs.org For example, the quenching of TPT's fluorescence in the presence of diamantane, with a calculated quenching rate constant (kq) of 2.07 × 1010 M–1 s–1, indicates that diamantane is a competent quencher for the excited state of the photocatalyst. nih.gov

Table 1: Properties of a Typical Photoredox Catalyst System for Diamantane Functionalization
ComponentPropertyValueSignificanceReference
TPT* (Excited Photocatalyst)Reduction Potential (Ered1/2)+2.55 V vs SCESufficiently oxidizing to accept an electron from diamantane. nih.gov
DiamantaneReduction Potential (Ered1/2)+2.37 V vs SCEUndergoes oxidation to form a radical cation. nih.gov
TPT Pyranyl RadicalReduction Potential (Ered1/2)-0.13 V vs SCEParticipates in the turnover of the catalytic cycle. acs.org
Diamantane Quenching of TPTQuenching Rate Constant (kq)2.07 × 1010 M–1 s–1Confirms interaction between the excited catalyst and diamantane. nih.gov

The synthesis of substituted diamondoids is frequently accomplished via radical intermediates, which exhibit unique stability and reactivity. nih.govresearchgate.net In the context of C–H acetylation, the key intermediates are the diamantyl radical cation and the subsequent neutral diamantyl radical. nih.govacs.org Upon single-electron transfer from the diamantane molecule to the excited photocatalyst, a diamantyl radical cation is formed. nih.gov These radical cations are known to preferentially form highly delocalized structures with elongated peripheral C-H bonds. researchgate.net

This radical cation is a transient species that is readily deprotonated to form a neutral tertiary diamantyl radical. Diamantane possesses two types of tertiary C–H bonds: four apical (methine) positions and twelve medial (methine) positions. Deprotonation can, in principle, occur at either of these sites, leading to a mixture of apical and medial diamantyl radicals. acs.org The pathway for the formation of the final product is rationalized as being unselective during this deprotonation step, resulting in all possible tertiary radicals. acs.org

Once formed, the diamantyl radical is intercepted by an acetyl source. In the photoacetylation of diamondoids with diacetyl, for example, the triplet diacetyl diradical abstracts a hydrogen atom from diamantane, directly forming a diamantyl radical and an acetyl radical-containing species. researchgate.net These radicals then combine to form the acetylated product. The propagation pathway involves the continuous generation of these radical intermediates, driven by the photochemical conditions. uiowa.edu

While radical pathways dominate the photochemical acetylation of diamantane, the molecule's reactivity is not limited to radical mechanisms. Under different conditions, particularly in the presence of strong acids or electrophiles, diamantane can react through ionic pathways involving carbocation intermediates. nih.govresearchgate.net

For instance, the synthesis of halogen and hydroxy derivatives of diamantane can proceed via ionic mechanisms when using electrophiles and oxidants. researchgate.net The nitration of diamantane with nitronium tetrafluoroborate is a classic example of an electrophilic substitution reaction that proceeds through an ionic pathway. acs.org Similarly, ionic fluorination has been achieved using reagents like nitrosyl tetrafluoroborate. acs.org The formation of adamantane (B196018), a related diamondoid, via Lewis acid-promoted rearrangement involves a complex series of cationic 1,2-bond migrations and hydride shifts, highlighting the accessibility of carbocationic intermediates in these cage systems. nih.gov

In the context of acetylation, however, ionic mechanisms are less prevalent than radical pathways, especially under photochemical conditions. The observed regioselectivity in photoacetylation, which often favors the apical position, is more readily explained by the properties of radical intermediates and transition states rather than the stability of carbocations, where medial substitution might be expected to be more favorable. nih.govresearchgate.net

Isotopic Labeling and Kinetic Isotope Effect Studies

Isotopic labeling is a powerful technique in physical organic chemistry used to trace the pathways of atoms through reactions and to probe reaction mechanisms. nih.govchemrxiv.org By replacing an atom with its heavier, stable isotope (e.g., hydrogen ¹H with deuterium (B1214612) ²H), scientists can gain insights into bond-breaking and bond-forming steps. nih.gov This approach is particularly valuable for understanding C–H activation, a critical step in the functionalization of saturated hydrocarbons like diamantane. strath.ac.uk

Deuterium labeling experiments are instrumental in determining whether a specific C–H bond is cleaved during the rate-determining step of a reaction. nih.govepfl.ch In the context of diamantane acetylation, this involves synthesizing diamantane molecules where specific hydrogen atoms at the apical or medial positions are replaced with deuterium. These deuterated substrates are then subjected to the acetylation reaction.

The mechanism of photoacetylation is understood to proceed via hydrogen atom transfer (HAT) from the diamondoid cage to an excited triplet state of a reagent like diacetyl. nih.gov By analyzing the position of the deuterium in the final acetyldiamantane product and any unreacted starting material, the course of the C-H activation can be tracked. For instance, if a deuterium atom at a medial position is abstracted to form the medial acetyl product, it confirms the site of C-H activation.

Table 1: Representative Deuterium Labeling Experiment for Probing C-H Activation

Experimental SetupSubstrateReagentExpected Outcome for Medial C-H ActivationMechanistic Insight
Intermolecular Competition Mixture of non-deuterated diamantane and fully deuterated diamantane-d₁₆Diacetyl, hvReaction of non-deuterated diamantane is fasterConfirms C-H bond cleavage is involved in a rate-influencing step.
Intramolecular Selectivity Diamantane selectively deuterated at the six medial positions (medial-d₆-diamantane)Diacetyl, hvFormation of apical-acetyldiamantane containing deuterium; formation of medial-acetyldiamantane without deuterium.Demonstrates competitive abstraction from both apical and medial sites.

The kinetic isotope effect (KIE) is the ratio of the reaction rate of a substrate with a light isotope (kₗᵢght) to the rate of the same substrate with a heavy isotope (kₕₑₐᵥy), typically expressed as kH/kD for hydrogen/deuterium substitution. libretexts.org A primary KIE greater than 1 (a "normal" KIE) is observed when the bond to the isotope is broken in the rate-determining step, as the heavier isotope has a lower zero-point vibrational energy, requiring more energy to break the bond. libretexts.orgresearchgate.net

In the photoacetylation of diamantane, there are two types of tertiary C–H bonds that can react: two apical (C4, C9) and six medial (C1, C2, C6, C7, C8, C11). Studies have shown that photoacetylation with diacetyl exhibits a strong preference for the apical position, with an apical-to-medial product ratio of approximately 5.5:1. nih.gov This selectivity is not due to sterics, as the apical position is more accessible. researchgate.net Instead, computational studies and KIE experiments indicate that the selectivity arises from electronic effects. researchgate.netuni-giessen.de The transition state for hydrogen abstraction is stabilized by the higher polarizability of the diamantane cage along its long axis, which favors attack at the apical C-H bond. researchgate.netnih.gov

A small KIE (kH/kD values of 1.3–1.6) has been reported for related HAT reactions on diamondoids, suggesting an early and exergonic transition state for the C-H activation. chemrxiv.orgchemrxiv.org This implies that while bond cleavage is occurring, the transition state still closely resembles the reactants. Conversely, other functionalization methods that proceed through different intermediates, such as a diamantyl radical cation interacting with a nucleophilic solvent, can favor medial functionalization. nih.gov This highlights that the selectivity for forming 4-(medial)-acetyldiamantane is highly dependent on the specific reaction mechanism at play.

Table 2: Interpretation of Kinetic Isotope Effect (KIE) Values in Diamantane Acetylation

KIE (kH/kD) ValueInterpretationImplication for Transition State
~ 1 No primary KIE. C-H bond is not broken in the rate-determining step.The rate-determining step occurs before C-H activation (e.g., catalyst activation).
1.5 - 2.5 (Small) Small primary KIE. C-H bond is broken in the rate-determining step.Early transition state; bond is only weakly broken. Resembles reactants.
> 5 (Large) Large primary KIE. C-H bond is broken in the rate-determining step.Symmetric transition state; H-atom is symmetrically positioned between the cage and the abstractor.

Mechanochemical Approaches to Diamantane Functionalization

Mechanochemistry utilizes mechanical energy, such as grinding or ball-milling, to initiate and sustain chemical reactions, often in the absence of a solvent. acs.orgmdpi.com This approach offers significant advantages in sustainability by reducing solvent waste and can lead to different reaction outcomes compared to traditional solution-phase chemistry due to the unique solid-state reaction environment. acs.orgirb.hr

While the direct mechanochemical acetylation of diamantane is not extensively documented, the mechanism can be inferred from studies on other solid-state diamondoid functionalizations and organic reactions. mdpi.comirb.hr In a hypothetical solid-state acetylation, a solid mixture of diamantane and a suitable acetyl source (e.g., a solid peroxide or diacetyl adsorbed onto a solid support) would be subjected to high-energy ball milling.

The mechanical forces would induce the cleavage of the weakest bond in the acetyl source, generating acetyl radicals without the need for photo- or thermal activation. These radicals would then attack the C-H bonds of the solid diamantane. In the solid state, the reaction mechanism is governed by factors such as:

Crystal Packing: The accessibility of apical versus medial C-H bonds is determined by how the diamantane molecules are arranged in the crystal lattice.

Energy Transfer: The efficiency of transferring mechanical energy to induce radical formation and subsequent C-H activation.

Diffusion: The movement of the reactive species within the solid matrix.

Unlike in solution, there are no solvent cages or solvation effects. The selectivity would therefore be a direct consequence of the intrinsic reactivity of the C-H bonds and the steric constraints imposed by the solid lattice, potentially leading to a different medial-to-apical product ratio than observed in solution. acs.org

The mechanisms for the formation of 4-(medial)-acetyldiamantane in solution versus the solid state are distinct, primarily due to the role of the reaction medium.

In solution-phase photoacetylation , the process is initiated by light and is heavily influenced by the solvent and electronic properties of the molecule. The solvent can stabilize intermediates and the transition state, and as noted, cage polarizability plays a key role in determining selectivity, generally favoring the apical product. researchgate.net Achieving medial selectivity in solution often requires different mechanisms, such as those involving radical cations whose reactivity is modulated by nucleophilic solvents. nih.gov

In a mechanochemical (solid-state) reaction , the mechanism is solvent-free and initiated by mechanical force. irb.hr The reaction proceeds through direct interaction between solid reactants. Selectivity is dictated by the physical arrangement of molecules in the crystal and their steric accessibility. The absence of a solvent eliminates effects like solvation and solvent cages, meaning the intrinsic reactivity of the C-H bonds and the crystal packing are the dominant controlling factors. This could potentially provide a synthetic route that favors the sterically less-hindered but electronically disfavored 4-(medial)-acetyldiamantane product, offering a complementary strategy to solution-based methods.

Table 3: Comparison of Solution-Phase vs. Mechanochemical Acetylation of Diamantane

FeatureSolution-Phase (Photochemical)Mechanochemical (Hypothetical)
Activation UV Light (hv)Mechanical Force (milling/grinding)
Solvent Required (e.g., methylene (B1212753) chloride)Not required (solvent-free)
Primary Selectivity Driver Electronic effects (cage polarizability), solvent stabilization of intermediatesCrystal packing, steric accessibility in the lattice
Typical Selectivity Favors apical product (e.g., 5.5:1 apical:medial) nih.govPotentially different; may favor medial product depending on packing
Key Intermediates Excited-state diacetyl, diamantyl radical, potential for radical cationsAcetyl radical, diamantyl radical
Environmental Impact Generates solvent wasteMinimal waste, higher energy efficiency

Advanced Spectroscopic Characterization of 4 Medial Acetyldiamantan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural analysis of acetyldiamantane isomers. The distinct electronic environments of the hydrogen and carbon nuclei in the medial-substituted isomer give rise to a unique set of spectral data.

The ¹H NMR spectrum of 4-(medial)acetyldiamantane is expected to be complex, characterized by a series of overlapping multiplets corresponding to the protons of the diamantane cage, typically appearing in the range of 1.70–2.50 ppm. The most diagnostic signal in the spectrum is a sharp singlet for the three protons of the acetyl methyl group (–COCH₃). This signal is anticipated to appear around 2.10 ppm.

The key to distinguishing between the medial and apical isomers lies in the subtle differences in the chemical shifts of the cage protons adjacent to the acetyl group. In the medial isomer, the acetyl group is attached to a secondary carbon (a CH group). The proton on this carbon would exhibit a downfield shift due to the deshielding effect of the adjacent carbonyl group. In contrast, the apical isomer has the acetyl group attached to a tertiary carbon, and the influence on the surrounding protons would differ, allowing for unambiguous isomer identification.

The ¹³C NMR spectrum provides a clear map of the carbon framework. For 4-(medial)acetyldiamantane, two signals are particularly revealing: the carbonyl carbon (C=O) and the methyl (CH₃) carbon of the acetyl group. The carbonyl carbon is expected to resonate significantly downfield, in the region of 205–220 ppm, which is characteristic of ketones. organicchemistrydata.org The methyl carbon should appear in the typical alkyl region, around 25–30 ppm. oregonstate.edu

The diamantane cage itself, which has 14 carbons, would produce a series of signals for its methylene (B1212753) (CH₂) and methine (CH) groups. The symmetry of the diamantane cage is broken by the acetyl substituent, leading to a greater number of distinct carbon signals than in unsubstituted diamantane.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating the carbon types. uvic.calibretexts.org A DEPT-135 experiment would show positive signals for all CH and CH₃ carbons and negative signals for CH₂ carbons. ceitec.cz Quaternary carbons, such as the carbonyl carbon, are not observed in DEPT spectra. libretexts.org This allows for the definitive assignment of each carbon in the diamantane cage.

Table 1: Expected ¹³C NMR and DEPT-135 Data for 4-(medial)Acetyldiamantane

Expected Chemical Shift (δ) (ppm)Carbon TypeDEPT-135 PhaseAssignment
~212CAbsentC=O
~50-60CHPositiveC-4 (bearing acetyl)
~30-45CH, CH₂Positive / NegativeDiamantane Cage Carbons
~29CH₃PositiveAcetyl CH₃

Note: The chemical shifts for the diamantane cage are approximate and represent a range where the various methine and methylene carbons would appear.

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton coupling networks. For 4-(medial)acetyldiamantane, this would show correlations between protons on adjacent carbons within the cage, helping to trace the through-bond connectivity in the otherwise crowded upfield region of the ¹H spectrum. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. columbia.edu An HSQC spectrum would definitively link the proton signals of the diamantane cage to their corresponding carbon signals. For instance, the methyl proton singlet at ~2.10 ppm would correlate with the methyl carbon signal at ~29 ppm. columbia.edu This technique is more sensitive than a standard ¹³C experiment and helps to resolve ambiguity. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for confirming the substitution pattern, as it shows correlations between protons and carbons over two or three bonds. blogspot.com To confirm the medial position, the key correlation would be from the acetyl methyl protons (¹H) to the C-4 methine carbon (¹³C) of the diamantane cage. A three-bond correlation from the methyl protons to the carbonyl carbon would also be expected, confirming the acetyl fragment itself. These long-range correlations provide unequivocal proof of the connectivity and distinguish the medial isomer from the apical one. acdlabs.com

Vibrational Spectroscopy

The Raman spectrum of 4-(medial)acetyldiamantane would be dominated by vibrations of the diamondoid cage. Unsubstituted diamantane exhibits a unique Raman spectrum that can be used to differentiate it from other diamondoids. bris.ac.uk The low-frequency region contains characteristic CCC-bending and CC-stretching modes, including a prominent "breathing-like mode" (BLM) for the cage structure. researchgate.netscispace.com

Infrared (IR) spectroscopy is particularly effective for identifying the carbonyl functional group. spectroscopyonline.com The IR spectrum of 4-(medial)acetyldiamantane is expected to show a very strong and sharp absorption band corresponding to the C=O stretching vibration. For a saturated aliphatic ketone, this peak typically appears in the range of 1700–1725 cm⁻¹. uobabylon.edu.iqspectroscopyonline.com Its high intensity is due to the large change in dipole moment during the vibration. spectroscopyonline.com

Other characteristic bands include the C–H stretching vibrations of the diamantane cage and the acetyl methyl group, which are expected in the 2850–3000 cm⁻¹ region. Bending vibrations for the CH₂, CH₃, and CH groups would appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

Table 2: Principal Expected IR and Raman Bands for 4-(medial)Acetyldiamantane

Wavenumber (cm⁻¹)SpectroscopyVibration TypeExpected Intensity
~2850–3000IR, RamanC–H Stretch (cage and methyl)Medium-Strong (IR), Strong (Raman)
~1715IRC=O StretchVery Strong
~1350–1470IR, RamanC–H BendMedium
~700–1000RamanCage Fingerprint / Breathing ModesMedium-Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. libretexts.org This technique is fundamental in determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis. libretexts.orgjeolusa.com

Electron Ionization Mass Spectrometry Fragmentation Patterns

Electron ionization (EI) is a hard ionization technique that results in the formation of a molecular ion and a series of characteristic fragment ions. The mass spectrum of 4-(medial)-acetyldiamantane is expected to show a molecular ion peak ([M]•+) corresponding to its molecular weight. The fragmentation of adamantane (B196018) and its derivatives under EI-MS often involves the loss of alkyl groups and fragmentation of the cage structure. researchgate.net For 4-(medial)-acetyldiamantane, a primary fragmentation pathway would be the cleavage of the acetyl group. This can occur in two principal ways:

Loss of an acetyl radical: This would result in a fragment ion [M - 43]⁺.

Formation of the acetyl cation: Cleavage of the bond between the carbonyl carbon and the diamantane cage would produce a highly stable acetyl cation ([CH₃CO]⁺) at m/z 43, which is often the base peak in the spectra of acetyl-containing compounds. libretexts.org

Further fragmentation of the diamantane cage itself would lead to a series of smaller hydrocarbon fragments. The stability of the diamantane cation may lead to it being a prominent peak in the spectrum. researchgate.net

Table 1: Predicted Electron Ionization Mass Spectrometry Fragmentation for 4-(medial)-Acetyldiamantane

m/z ValueProposed Fragment IonComments
[M]⁺[C₁₆H₂₂O]⁺Molecular Ion
[M-15]⁺[M - CH₃]⁺Loss of a methyl group from the acetyl moiety.
[M-43]⁺[M - COCH₃]⁺Loss of the acetyl group, forming a diamantyl cation.
43[CH₃CO]⁺Acetyl cation, likely the base peak.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. measurlabs.comresearchgate.net This is crucial for distinguishing between isomers and confirming the molecular formula of a new or synthesized compound. measurlabs.com For 4-(medial)-acetyldiamantane, with a molecular formula of C₁₆H₂₂O, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula. researchgate.net

Table 2: Theoretical High-Resolution Mass Spectrometry Data for 4-(medial)-Acetyldiamantane

Molecular FormulaIsotopeTheoretical Exact Mass (m/z)
C₁₆H₂₂O¹²C, ¹H, ¹⁶O230.1671

Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then subjected to further fragmentation. nih.gov This method provides detailed structural information by establishing the fragmentation pathways of the parent ion. nih.gov For 4-(medial)-acetyldiamantane, the molecular ion or a significant fragment ion (like [M-43]⁺) could be isolated and fragmented. The resulting daughter ions would provide evidence for the connectivity of the atoms within the diamantane cage and the position of the acetyl group. Studies on adamantane derivatives have shown that MS/MS can be more sensitive and selective than single-stage MS. sysydz.net

X-ray Diffraction Analysis

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystalline solid. nist.gov

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)12.3
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1225
Z (molecules/unit cell)4

Conformational Analysis in the Crystalline State

The rigid cage-like structure of the diamantane core limits its conformational flexibility. nobelprize.org Conformational analysis of 4-(medial)-acetyldiamantane in the crystalline state, derived from X-ray diffraction data, would primarily focus on the orientation of the acetyl group relative to the diamantane cage. nih.gov The torsion angles involving the C-C bond connecting the acetyl group to the cage would define its rotational position. auremn.org.brlibretexts.org This conformation is influenced by steric interactions between the acetyl group and the adjacent atoms on the diamantane framework, as well as by intermolecular packing forces within the crystal lattice. nobelprize.org

Computational Chemistry and Theoretical Studies of 4 Medial Acetyldiamantan

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-(medial)Acetyldiamantane at the atomic level. These methods allow for a detailed exploration of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) is a robust computational method for determining the ground state geometry of molecules like 4-(medial)Acetyldiamantane. By approximating the electron density, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation. For 4-(medial)Acetyldiamantane, the diamondoid cage is expected to retain its rigid structure, with minor distortions introduced by the acetyl group at the medial position.

Table 1: Predicted Geometrical Parameters for 4-(medial)Acetyldiamantane from DFT Calculations

Parameter Value
C-C (cage) bond length 1.54 Å
C-H (cage) bond length 1.10 Å
C-C (acetyl) bond length 1.52 Å
C=O (acetyl) bond length 1.23 Å
C-C-C (cage) bond angle ~109.5°
H-C-H (cage) bond angle ~109.5°

Note: These are typical values and can vary slightly depending on the specific DFT functional and basis set used.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of the electronic structure of 4-(medial)Acetyldiamantane. researchgate.net Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to calculate the molecule's total energy, orbital energies, and electron distribution. These calculations are computationally more intensive than DFT but offer a higher level of theory, which can be crucial for understanding subtle electronic effects. The electronic structure of diamantane derivatives is significantly influenced by the nature and position of the functional groups. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. acs.orgnih.govresearchgate.net

For 4-(medial)Acetyldiamantane, the electron-withdrawing nature of the acetyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted diamantane. This can influence the molecule's susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO gap for functionalized diamantanes can be tuned over a wide range, from approximately 2.42 eV to 10.63 eV, depending on the substituent. acs.orgnih.govresearchgate.net

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for 4-(medial)Acetyldiamantane

Molecule HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Diamantane (reference) -7.34 0.045 7.385 researchgate.net
4-(medial)Acetyldiamantane (predicted) -7.5 to -7.8 -0.1 to -0.3 7.2 to 7.7

Note: The predicted values for 4-(medial)Acetyldiamantane are estimations based on the known effects of acetyl groups on hydrocarbon frameworks.

Simulations of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, including the C–H activation and acetylation of diamantane to form the 4-(medial) isomer. These simulations can map out the entire reaction pathway, identify transition states, and calculate activation energies, thereby explaining the observed regioselectivity.

The selective functionalization of diamantane at the medial position over the apical position is a subject of significant interest. researchgate.net Computational models can simulate the approach of an acetylating agent to the diamantane core and the subsequent C-H bond activation. These models can explore different reaction pathways, such as those involving radical or cationic intermediates. By calculating the energies of these intermediates and the transition states connecting them, the most favorable reaction pathway leading to the 4-(medial) product can be determined.

The construction of a reaction energy profile provides a visual representation of the energy changes that occur as reactants are converted into products. By locating the transition state structures along the reaction coordinate, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated.

For the acetylation of diamantane, computational studies can determine the activation barriers for both medial and apical functionalization. The relative heights of these barriers can explain the experimentally observed product distribution. In many radical-based functionalization reactions of diamantane, the medial position is favored. nih.gov Computational models can quantify this preference by revealing a lower activation barrier for the formation of the 4-(medial)Acetyldiamantane.

Table 3: Hypothetical Calculated Activation Barriers for the Acetylation of Diamantane

Reaction Pathway Transition State Energy (kcal/mol) Activation Barrier (kcal/mol)
Medial Acetylation 25.5 15.2
Apical Acetylation 27.8 17.5

Note: These values are illustrative and represent a scenario where medial acetylation is kinetically favored.

Spectroscopic Property Prediction from Computational Models

Computational models, particularly those based on quantum mechanics, are instrumental in predicting and interpreting various spectroscopic properties of molecules.

Theoretical calculations of vibrational frequencies are a valuable tool for assigning experimental infrared (IR) and Raman spectra. Density functional theory (DFT) is a commonly used method for this purpose, as it provides a good balance between accuracy and computational cost.

For 4-(medial)acetyldiamantane, DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. These modes can be broadly categorized into vibrations associated with the diamantane cage and those of the acetyl group.

Diamantane Cage Vibrations: The C-H stretching vibrations of the diamantane framework are expected in the 2800-3000 cm⁻¹ region. The C-C stretching and various bending and rocking modes of the cage structure give rise to a complex pattern of peaks in the fingerprint region (below 1500 cm⁻¹).

Acetyl Group Vibrations: The acetyl group introduces characteristic vibrations, most notably the strong C=O stretching band, which is typically observed in the 1700-1725 cm⁻¹ region in the IR spectrum. The C-H stretching vibrations of the methyl group are also present in the 2900-3000 cm⁻¹ range, while its deformation modes appear around 1375 cm⁻¹ and 1450 cm⁻¹.

A comparison of the calculated and experimental spectra can aid in the structural confirmation of 4-(medial)acetyldiamantane and provide a detailed understanding of its vibrational properties.

Table 1: Predicted Vibrational Frequencies for 4-(medial)Acetyldiamantane
Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch (Diamantane)2850 - 3000MediumStrong
C=O Stretch (Acetyl)1715StrongMedium
CH₃ Deformation (Acetyl)1375, 1450MediumWeak
C-C Stretch (Cage)800 - 1200Medium-WeakStrong
Cage Deformation< 800WeakMedium

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, including quantum mechanical calculations and machine learning algorithms, can accurately predict NMR chemical shifts (δ).

For 4-(medial)acetyldiamantane, the ¹H and ¹³C NMR spectra can be predicted. The diamantane cage has several unique proton and carbon environments. The acetyl substitution at the 4-position (a medial position) will influence the chemical shifts of the nearby nuclei through inductive and steric effects.

¹³C NMR: The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of 200-210 ppm. The carbons of the diamantane cage will have shifts that depend on their proximity to the acetyl group and their position within the cage. The quaternary carbon attached to the acetyl group will be significantly downfield shifted compared to the unsubstituted diamantane.

¹H NMR: The protons on the diamantane framework will exhibit complex splitting patterns due to spin-spin coupling. The methyl protons of the acetyl group will appear as a singlet, typically around 2.1 ppm. The protons on the carbon atom bearing the acetyl group and its neighbors will be deshielded.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for Key Nuclei in 4-(medial)Acetyldiamantane
AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C=O208.5CH₃2.12 (s, 3H)
C4 (medial)52.1H42.55 (m, 1H)
Adjacent CH₂38.2Adjacent CH1.80 - 2.10 (m)
Other Cage C26.5 - 45.0Other Cage H1.40 - 1.90 (m)

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. Theoretical calculations are crucial for assigning the features in a PES spectrum to specific molecular orbitals (MOs).

The PES of 4-(medial)acetyldiamantane would be characterized by a series of bands corresponding to the ionization from different MOs.

Highest Occupied Molecular Orbital (HOMO): In diamantane, the HOMO is a degenerate set of orbitals localized on the C-C and C-H bonds of the cage. The introduction of the acetyl group, with its lone pairs on the oxygen atom, is expected to introduce new orbitals at higher energy. The HOMO of 4-(medial)acetyldiamantane is likely to be a non-bonding orbital localized on the carbonyl oxygen.

Deeper Orbitals: The ionization bands at higher binding energies will correspond to the sigma orbitals of the diamantane framework. The presence of the acetyl group will cause shifts in the energies of these orbitals compared to unsubstituted diamantane.

Time-dependent density functional theory (TD-DFT) can be used to simulate the electronic transitions and aid in the detailed assignment of the PES spectrum.

Strain Energy Analysis and Stability of Acetylated Diamantanes

The rigid, caged structure of diamantane and its derivatives results in inherent ring strain. The quantification of this strain energy is important for understanding the stability and reactivity of these molecules.

Homodesmotic equations are theoretical reactions in which the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of such a reaction using quantum chemical methods, the strain energy of a cyclic or caged molecule can be estimated.

To determine the strain energy of 4-(medial)acetyldiamantane, a suitable homodesmotic reaction can be constructed. For example:

4-(medial)Acetyldiamantane + 13 CH₃CH₃ → 4 CH(CH₃)₃ + 10 CH₂(CH₃)₂ + CH₃COCH₃

In this hypothetical reaction, the C-C and C-H bonds of the diamantane cage and the acetyl group are broken and reformed into acyclic, unstrained molecules. The calculated enthalpy of this reaction provides a measure of the total strain energy in 4-(medial)acetyldiamantane.

Influence of Acetyl Substitution on Cage Strain

The rigid, polycyclic framework of diamantane, a member of the diamondoid series, is characterized by a carbon skeleton with a geometry that closely mimics the diamond lattice. Unsubstituted diamantane is considered to have a low degree of cage strain, as its tetrahedral bond angles and staggered conformations are close to the idealized values for sp³-hybridized carbon atoms. arxiv.org However, the introduction of functional groups can perturb this stable arrangement, inducing localized strain through steric and electronic effects. The substitution of an acetyl group at the 4-position (a medial site) of the diamantane core is a subject of theoretical interest for quantifying these structural and energetic changes.

Computational chemistry provides the primary means for investigating the influence of the acetyl substituent on the strain energy of the diamantane cage. Methods such as Density Functional Theory (DFT) are employed to model the geometry and calculate the energies of both the parent diamantane and 4-(medial)Acetyldiamantane. Strain energy is typically determined by comparing the calculated heat of formation of the molecule with that of a hypothetical, strain-free reference structure using isodesmic or homodesmotic reactions.

The influence of the acetyl group can be deconstructed into two principal components:

Electronic Effects : The acetyl group is moderately electron-withdrawing due to the electronegativity of the oxygen atom in the carbonyl group. This electronic perturbation can influence the electron density distribution within the diamantane framework. The carbon atom to which the acetyl group is attached becomes more electropositive, which can affect the lengths and strengths of the adjacent C-C bonds of the cage. These changes in bond parameters alter the geometry from its ideal, low-strain state, thereby contributing to a change in the total cage strain. Studies on functionalized diamondoids have confirmed that electron-withdrawing and electron-donating groups significantly alter the electronic properties of the cage. ias.ac.inresearchgate.net

While specific published data for 4-(medial)Acetyldiamantane is scarce, computational studies on related substituted cage compounds allow for an illustrative representation of the expected findings. The primary metrics for evaluating the influence of the acetyl group would be the calculated total strain energy (SE) and the deviation of key geometric parameters from those of unsubstituted diamantane.

Table 1: Illustrative Computational Data on the Influence of Acetyl Substitution on Diamantane Cage Geometry and Strain The following data are representative examples derived from typical computational chemistry studies to illustrate the expected effects and are not from a specific experimental measurement of 4-(medial)Acetyldiamantane.

ParameterDiamantane (Unsubstituted)4-(medial)AcetyldiamantaneChange Induced by Acetyl Group
Calculated Strain Energy (kcal/mol)~12.5>12.5 (Expected Increase)Positive (Strain-Inducing)
C4-C(bridgehead) Bond Length (Å)~1.540Slightly Elongated (>1.540 Å)
Bond Angle at C4 (°)~109.5Distorted from 109.5°±Δ
Dihedral Angle involving C4 (°)~60Deviates from ideal staggered±Δ

Reactivity and Further Derivatization of 4 Medial Acetyldiamantan

Reactions at the Acetyl Group

The acetyl group, consisting of a carbonyl moiety and an alpha-methyl group, is amenable to a wide array of classic organic reactions. These reactions enable the conversion of the ketone into alcohols, alkenes, and alpha-functionalized derivatives, significantly expanding the synthetic utility of the 4-acetyldiamantane building block.

The carbonyl group of 4-acetyldiamantane can be readily reduced to a secondary alcohol, yielding 1-(diamantan-4-yl)ethanol. This transformation is typically achieved using complex metal hydride reagents. libretexts.orgucalgary.ca The choice of reducing agent can be tailored based on the desired reaction conditions and the presence of other functional groups. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that effectively converts ketones to alcohols, typically in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup. chemistryscore.commasterorganicchemistry.com A milder and more selective alternative is sodium borohydride (B1222165) (NaBH₄), which can perform the same reduction, often in protic solvents such as methanol (B129727) or ethanol. libretexts.org

Table 1: Conditions for the Reduction of 4-Acetyldiamantane
ReagentSolventProduct
1. LiAlH₄ 2. H₃O⁺ workupDiethyl ether or THF1-(Diamantan-4-yl)ethanol
NaBH₄Methanol or Ethanol1-(Diamantan-4-yl)ethanol

The methyl group adjacent to the carbonyl in 4-acetyldiamantane possesses acidic protons (α-hydrogens) that can be removed by a strong base to form a nucleophilic enolate. masterorganicchemistry.com This enolate is a key intermediate for introducing new functional groups at the alpha-position. 182.160.97 A powerful, sterically hindered base like lithium diisopropylamide (LDA) is commonly used to ensure complete and irreversible deprotonation, preventing self-condensation side reactions. libretexts.orglumenlearning.com

Once formed, the enolate can participate in SN2 reactions with various electrophiles. For instance, reaction with an alkyl halide, such as methyl iodide, results in the formation of a new carbon-carbon bond, yielding 2-(diamantan-4-yl)propan-2-one. This process is known as alpha-alkylation. lumenlearning.comorganicchemistrytutor.com Similarly, the enolate can react with halogens, like bromine (Br₂), to introduce a halogen atom at the alpha-position, leading to the formation of 1-bromo-1-(diamantan-4-yl)ethan-1-one.

Table 2: Alpha-Functionalization of 4-Acetyldiamantane via Enolate Intermediate
Step 1: BaseStep 2: ElectrophileProductReaction Type
LDA in THF, -78 °CCH₃I2-(Diamantan-4-yl)propan-2-oneα-Alkylation
LDA in THF, -78 °CBr₂1-Bromo-1-(diamantan-4-yl)ethan-1-oneα-Halogenation

The electrophilic carbon atom of the carbonyl group is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon bonds and a range of functional groups.

Grignard Reaction : Organomagnesium halides (Grignard reagents) add to ketones to produce tertiary alcohols after acidic workup. wikipedia.orgorganic-chemistry.org For example, reacting 4-acetyldiamantane with methylmagnesium bromide (CH₃MgBr) yields 2-(diamantan-4-yl)propan-2-ol. youtube.com

Organolithium Addition : Similar to Grignard reagents, organolithium compounds (RLi) are potent nucleophiles that add to ketones to form tertiary alcohols. wikipedia.orgmasterorganicchemistry.com The reaction of 4-acetyldiamantane with methyllithium (B1224462) (CH₃Li) would also produce 2-(diamantan-4-yl)propan-2-ol.

Wittig Reaction : The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orglibretexts.org It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This reaction would transform 4-acetyldiamantane into 4-(prop-1-en-2-yl)diamantane. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.com

Table 3: Nucleophilic Addition Reactions to the Carbonyl of 4-Acetyldiamantane
Reaction TypeNucleophilic ReagentProduct
Grignard Reaction1. CH₃MgBr 2. H₃O⁺ workup2-(Diamantan-4-yl)propan-2-ol
Organolithium Addition1. CH₃Li 2. H₃O⁺ workup2-(Diamantan-4-yl)propan-2-ol
Wittig ReactionPh₃P=CH₂4-(Prop-1-en-2-yl)diamantane

Further C–H Functionalization of the Diamantane Core

Beyond the reactivity of the acetyl group, the diamantane framework itself can undergo further functionalization. The cage is composed of strong, unactivated C–H bonds, presenting a significant synthetic challenge. However, modern methods, particularly those involving radical intermediates, have enabled the selective modification of these positions. nih.gov

The diamantane skeleton has two distinct types of tertiary (methine) C–H bonds: two at the "apical" positions (C1 and C6) and six at the "medial" positions (C4, C5, C9, C10, C13, C14). In 4-acetyldiamantane, one medial position is already substituted. This leaves two apical and five medial C–H bonds as potential sites for further reaction.

Achieving selectivity among these remaining positions is a considerable challenge. The existing acetyl group, being electron-withdrawing, may exert a deactivating electronic effect on nearby C–H bonds, potentially influencing the regioselectivity of subsequent reactions. nih.gov Research on the direct functionalization of unsubstituted diamantane has shown that selectivity between apical and medial positions is highly dependent on the reaction conditions. For example, photoacetylation has been shown to favor the apical position. nih.gov More recent advances using visible-light photoredox catalysis offer promising routes for selective C–H activation, although achieving high regioselectivity on an already substituted diamondoid remains an active area of research. nih.govdigitellinc.comacs.org These methods often rely on hydrogen atom transfer (HAT) or photooxidation mechanisms to generate diamantyl radical cations or radicals, which are then trapped by a coupling partner. nih.gov

The development of strategies for introducing multiple functional groups onto the diamantane core is crucial for creating complex molecules with tailored properties for applications in materials science and medicinal chemistry. rsc.orgresearchgate.net Starting from 4-acetyldiamantane, polyfunctionalization would involve the selective introduction of a second, third, or even more functional groups onto the cage.

A sequential functionalization approach is the most direct strategy. This involves performing a selective C–H functionalization on 4-acetyldiamantane, as described in the previous section, to yield a disubstituted derivative. The challenge lies in controlling the site of this second functionalization. For instance, a photoredox-catalyzed reaction could potentially be tuned to favor functionalization at a remote apical position, leading to a 1-substituted-4-acetyldiamantane. Subsequent reactions could then modify either the new functional group or the original acetyl group, providing a pathway to tri-functionalized diamantanes. The synthesis of specifically disubstituted adamantane (B196018) and diamantane derivatives often relies on either direct C-H functionalization or the construction of the cage from already functionalized precursors. mdpi.comtandfonline.com The controlled, stepwise functionalization of 4-acetyldiamantane represents a powerful strategy for the rational design of complex polyfunctional diamondoids. nih.gov

Insufficient Information Found to Generate Article on 4-(medial)Acetyldiamantane

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate a detailed and scientifically accurate article on the reactivity and further derivatization of 4-(medial)acetyldiamantane, as per the requested outline.

The investigation sought to uncover research findings related to the formation of hybrid materials and conjugates from 4-(medial)acetyldiamantane, with a specific focus on its covalent attachment to polymers or surfaces and its incorporation into supramolecular assemblies. Despite extensive searches, no dedicated studies or detailed experimental data concerning these aspects of 4-(medial)acetyldiamantane could be located.

While the broader field of diamondoid chemistry, including adamantane and diamantane derivatives, is well-documented in scientific literature, information pinpointing the reactivity and derivatization of the acetyl group specifically at the medial position of the diamantane cage is not available. The existing research on diamantane functionalization tends to focus on other derivatives or does not provide the specific details required to address the user's structured outline for 4-(medial)acetyldiamantane.

Consequently, any attempt to construct the requested article would necessitate speculation and extrapolation from the known chemistry of other related compounds. This approach would not meet the required standards of scientific accuracy and would deviate from the user's strict instruction to focus solely on 4-(medial)acetyldiamantane. Therefore, the generation of the article as outlined is not possible at this time due to the lack of specific research data on this particular chemical compound.

Applications of Acetylated Diamantanes in Advanced Materials and Chemical Research

The rigid, three-dimensional structure of diamantane, a member of the diamondoid family, provides a unique and stable scaffold for the development of advanced materials. Functionalization of this hydrocarbon cage, particularly through acetylation, unlocks a versatile platform for chemical innovation. The acetyl group in compounds like 4-(medial)Acetyldiamantane serves as a crucial chemical handle, enabling its integration into more complex molecular architectures. This strategic functionalization allows for the exploitation of the inherent properties of the diamantane cage—such as thermal stability, rigidity, and defined spatial geometry—in a variety of scientific fields. nih.govrsc.org The resulting derivatives are finding applications ranging from novel catalyst design to the fabrication of high-performance polymers and next-generation electronic materials. uni-giessen.deresearchgate.net

Future Research Directions and Outlook

Development of Novel and More Selective Synthetic Routes

The synthesis of specifically functionalized diamantanes, like the medial acetyl derivative, remains a significant challenge. Future research will likely focus on developing more efficient, selective, and sustainable synthetic methods.

One of the most promising avenues is the advancement of catalytic C-H functionalization . While classical methods often require harsh conditions and yield mixtures of isomers, modern catalytic approaches offer the potential for high regioselectivity. unimelb.edu.au The development of novel catalysts that can differentiate between the various C-H bonds of the diamantane cage is a key objective. This includes exploring transition-metal catalysis, which has shown promise in the selective functionalization of other cage hydrocarbons. nih.gov

Furthermore, visible-light photoredox catalysis is emerging as a powerful tool for C-H activation under mild conditions. unimelb.edu.au Future work will likely involve designing new photocatalysts and reaction conditions that can selectively target the medial position of diamantane for acetylation. This approach could offer a more environmentally friendly alternative to traditional methods.

The principles of green chemistry are also expected to play a more significant role in the synthesis of acetylated diamantanes. arxiv.org This includes the use of safer solvents, renewable reagents, and energy-efficient processes like microwave-assisted or ultrasound-assisted synthesis. arxiv.org Exploring biocatalytic methods, using enzymes or whole-cell systems to perform selective oxidations and acetylations, represents a frontier in this area.

Synthetic ApproachFuture Research FocusPotential Advantages
Catalytic C-H Functionalization Design of new transition-metal catalysts with high regioselectivity.Higher efficiency, milder reaction conditions, reduced waste.
Visible-Light Photoredox Catalysis Development of novel photocatalysts for selective medial acetylation.Use of renewable energy, high selectivity, environmentally benign. unimelb.edu.au
Green Chemistry Approaches Application of biocatalysis, microwave, and ultrasound technologies.Reduced environmental impact, increased safety, and sustainability. arxiv.org

Exploration of New Reactivity Modes for Acetylated Diamantanes

Beyond its synthesis, the future of 4-(medial)-acetyldiamantane research lies in exploring its reactivity to create novel and complex molecules. The acetyl group serves as a versatile chemical handle for a wide range of transformations.

A key area of future investigation will be the derivatization of the keto group . This functional group can be transformed into a variety of other functionalities, such as alcohols, amines, oximes, and hydrazones, each opening up new avenues for creating diamantane-based compounds with tailored properties. nih.gov These derivatives could find applications as pharmaceuticals, polymer building blocks, or ligands for catalysis.

The use of 4-(medial)-acetyldiamantane in cascade reactions is another exciting prospect. The rigid diamantane scaffold can be used to pre-organize reactants in a way that facilitates complex, multi-step transformations in a single pot. This could lead to the efficient synthesis of intricate molecular architectures that would be difficult to access through traditional stepwise synthesis.

Furthermore, the acetylated diamantane can serve as a key building block for the synthesis of advanced polymers and supramolecular assemblies . The introduction of the diamantane cage into a polymer backbone can impart exceptional thermal stability and mechanical strength. nih.gov In supramolecular chemistry, the well-defined shape and size of the diamantane unit can be exploited for the design of host-guest systems and self-assembling materials.

Advanced Characterization of Complex Diamantane Derivatives

As more complex derivatives of 4-(medial)-acetyldiamantane are synthesized, the need for advanced characterization techniques will become increasingly critical. While standard techniques like NMR and mass spectrometry are essential, future research will rely on more sophisticated methods to unambiguously determine the structure and properties of these molecules.

Advanced mass spectrometry techniques , such as gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) and two-dimensional gas chromatography-time-of-flight mass spectrometry (GCxGC-TOFMS), will be crucial for the separation and identification of complex mixtures of diamantane isomers and derivatives. researchgate.net These methods offer superior resolution and sensitivity compared to conventional GC-MS.

In the realm of nuclear magnetic resonance, advanced NMR techniques , including two-dimensional methods like HMQC, HSQC, and HMBC, will be indispensable for the complete structural elucidation of polyfunctionalized diamantanes. mit.edu These experiments provide detailed information about the connectivity of atoms within the molecule, which is essential for distinguishing between different isomers. For studying dynamic processes, such as hindered rotation in bulky diamantane-derived amides, dynamic NMR (DNMR) experiments will be employed. nih.gov

For obtaining precise three-dimensional structural information, X-ray crystallography will remain the gold standard. Future efforts will focus on crystallizing novel and complex diamantane derivatives to understand their solid-state packing and intermolecular interactions.

Characterization TechniqueApplication for Diamantane DerivativesKey Information Obtained
Advanced Mass Spectrometry Analysis of complex reaction mixtures and isomeric products.High-resolution mass data, fragmentation patterns, isomer separation. researchgate.net
Multi-dimensional NMR Unambiguous structural elucidation of polyfunctionalized diamantanes.Through-bond correlations (connectivity), through-space correlations (stereochemistry). mit.edu
X-ray Crystallography Determination of the precise 3D structure in the solid state.Bond lengths, bond angles, crystal packing, intermolecular interactions.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is poised to become even more integral to the advancement of diamantane chemistry. Future research will increasingly rely on this integrated approach to predict reactivity, elucidate reaction mechanisms, and design new molecules with desired properties.

Density Functional Theory (DFT) calculations will continue to be a vital tool for understanding the electronic structure and stability of diamantane derivatives and for predicting the regioselectivity of their functionalization. researchgate.netnih.gov As computational power increases, more accurate and sophisticated theoretical models will be developed, allowing for more reliable predictions of reaction outcomes. This will enable chemists to design experiments more efficiently and to target specific isomers with greater precision.

A significant future direction is the use of machine learning and artificial intelligence to predict the outcomes of C-H functionalization reactions. By training algorithms on large datasets of known reactions, it may become possible to predict the optimal conditions for the selective synthesis of compounds like 4-(medial)-acetyldiamantane with high accuracy.

The combination of computational modeling with experimental techniques will also be crucial for elucidating complex reaction mechanisms . By comparing experimentally observed product distributions and kinetic data with computationally modeled reaction pathways, a deeper understanding of the factors that control selectivity can be achieved.

Emerging Applications in Interdisciplinary Fields

The unique properties of 4-(medial)-acetyldiamantane and its derivatives make them promising candidates for a variety of applications in interdisciplinary fields. Future research will focus on translating the fundamental knowledge of these compounds into practical technologies.

In the field of molecular electronics , the rigid and well-defined structure of the diamantane cage makes it an attractive building block for molecular wires and other nanoscale electronic components. The acetyl group can be used to anchor the molecule to surfaces or to connect it to other molecular components. The ability to tune the electronic properties of diamondoids through functionalization is a key area of ongoing research.

The potential for drug delivery and other biomedical applications is another exciting frontier. nih.gov The lipophilic nature of the diamantane core can be exploited to improve the transport of drugs across cell membranes. Functionalization with bioactive moieties could lead to the development of new therapeutic agents.

The use of acetylated diamantanes as precursors for advanced polymers and materials holds significant promise. The incorporation of the rigid and thermally stable diamantane unit can lead to materials with enhanced mechanical properties, high thermal stability, and unique optical properties.

Finally, the field of supramolecular chemistry and host-guest interactions will continue to explore the use of functionalized diamantanes. The well-defined shape of these molecules makes them ideal guests for synthetic receptors, with potential applications in sensing, catalysis, and materials science.

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